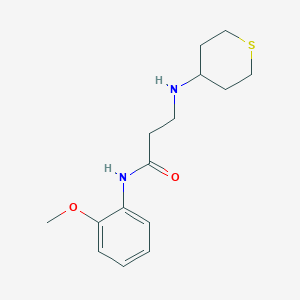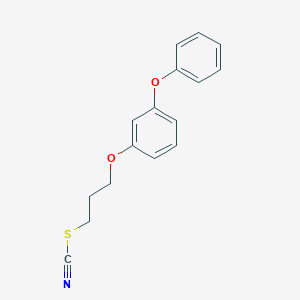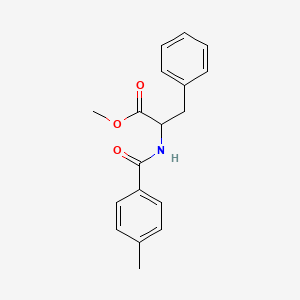
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol
Übersicht
Beschreibung
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-yl)-1,3-benzenediol is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound is also known as ebselen and has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of ebselen involves its ability to scavenge reactive oxygen species (ROS) and inhibit the activity of enzymes that contribute to oxidative stress and inflammation. Ebselen also has the ability to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Ebselen has been found to possess a variety of biochemical and physiological effects, including the ability to protect against oxidative stress, reduce inflammation, and promote cell survival. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ebselen is its ability to scavenge reactive oxygen species and protect against oxidative stress, making it a valuable tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of ebselen is its potential to interact with other compounds and interfere with experimental results.
Zukünftige Richtungen
There are a number of future directions for research on ebselen, including further investigation of its potential applications in the treatment of neurological disorders, as well as its potential as a therapeutic agent for other diseases and conditions. Additional research is also needed to fully understand the mechanism of action of ebselen and its interactions with other compounds.
Wissenschaftliche Forschungsanwendungen
Ebselen has been studied extensively for its potential applications in the field of scientific research. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases and conditions.
Eigenschaften
IUPAC Name |
4-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-11-13(2,3)15(18)12(14-11)9-6-5-8(16)7-10(9)17/h5-7,12,16-18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSNPQTCSNMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)
![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)

![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)

![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)


![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)
![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl acetate](/img/structure/B3847215.png)
